molecular formula C10H9NO3S B8357850 3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester

3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8357850
M. Wt: 223.25 g/mol
InChI Key: OEHPPLKGMCCUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3

InChI Key

OEHPPLKGMCCUAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=NC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (5° C.) stirred solution of 3-chloro-isonicotinic acid ethyl ester (1.11 g, 6.0 mmol) and mercapto-acetic acid ethyl ester (1.8 ml, 16.7 mmol) in anhydrous DMF (20 ml), under an argon atmosphere, was added sodium hydride (15.6 mmol, 60% dispersion in oil, 622 mg) in portions over 20 minutes. Stirring was continued at 5° C. for 20 minutes, followed by 18 hours at room temperature. The reaction mixture was then quenched by the addition of water (5 ml), acidified by the addition of acetic acid (1 ml), and subsequently concentrated to provide a residue. The residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The organic phase was isolated, dried over sodium sulphate, filtered and evaporated to give a yellow oil. The oil was purified by flash chromatography (Si-SPE, pentane:ethyl acetate, gradient 80:20 to 30:70) to afford the title compound as a yellow solid (1.33 g, 99%). LCMS (method B): RT=2.57 min, M+H+=224.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
622 mg
Type
reactant
Reaction Step Two
Yield
99%

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